BTMSPA acts as a coupling agent, enhancing adhesion between dissimilar materials. It possesses two functionalities:
This dual functionality allows BTMSPA to create a strong chemical bridge between inorganic and organic components, promoting the formation of stable hybrid materials. This is valuable in research areas like:
The amine groups in BTMSPA can be exploited to attach bioactive molecules to various surfaces, making them more biocompatible or enabling specific functionalities. For instance:
Beyond the functionalities mentioned above, BTMSPA finds applications in other areas of scientific research:
Bis(trimethoxysilylpropyl)amine is a synthetic compound characterized by its unique bifunctional structure, which allows it to act as a coupling agent between organic and inorganic materials. Its chemical formula is , and it has a molecular weight of approximately 341.55 g/mol . The compound features two trimethoxysilyl groups that can hydrolyze in the presence of moisture, forming silanol groups that bond with inorganic substrates, while the amine group can react with various organic functional groups .
Bis(trimethoxysilylpropyl)amine acts as a coupling agent by forming covalent bonds with both the organic and inorganic components of a composite material. The trimethoxysilyl groups react with surface hydroxyl groups on the inorganic substrate, forming a siloxane bond. Simultaneously, the amine group reacts with functional groups present in the organic polymer, creating a chemical linkage between the two phases []. This strong interfacial bonding enhances the overall strength, adhesion, and durability of the composite material [].
Bis(trimethoxysilylpropyl)amine is a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate safety precautions [].
The primary reactions involving bis(trimethoxysilylpropyl)amine include:
The synthesis of bis(trimethoxysilylpropyl)amine typically involves the reaction of 3-aminopropyltrimethoxysilane with 3-chloropropyltrimethoxysilane under controlled conditions:
Each of these compounds has specific functionalities that cater to different industrial needs. Bis(trimethoxysilylpropyl)amine stands out due to its dual functionality—capable of bonding with both organic and inorganic materials effectively, thus enhancing composite performance significantly .
Studies have demonstrated that bis(trimethoxysilylpropyl)amine significantly enhances the adhesion properties of coatings and composites. Its ability to form stable bonds with both organic and inorganic materials makes it a valuable additive in various formulations, particularly in metal finishing and protective coatings against corrosion .
Several compounds share structural similarities with bis(trimethoxysilylpropyl)amine, each possessing unique characteristics:
Compound Name | Functional Groups | Main
Bis(trimethoxysilylpropyl)amine, also known by its chemical name 3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine, is a versatile organosilane compound with the molecular formula C12H31NO6Si2 and a molecular weight of 341.55 g/mol [1] [2]. The conventional synthesis of this compound primarily involves the condensation reaction between aminopropyltrimethoxysilane and chloropropyltrimethoxysilane under controlled conditions [1]. The standard synthetic procedure begins with the reaction of aminopropyltrimethoxysilane with chloropropyltrimethoxysilane in a nitrogen atmosphere [1]. This reaction proceeds through a nucleophilic substitution mechanism where the amino group of aminopropyltrimethoxysilane attacks the carbon atom bonded to the chlorine in chloropropyltrimethoxysilane [3]. The reaction is typically conducted at elevated temperatures around 60°C to facilitate the nucleophilic substitution process [1]. A detailed examination of the conventional synthesis reveals the following reaction parameters:
The reaction mechanism involves several steps, beginning with the nucleophilic attack by the nitrogen atom of aminopropyltrimethoxysilane on the carbon adjacent to the chlorine atom in chloropropyltrimethoxysilane [1] [3]. This results in the formation of the carbon-nitrogen bond characteristic of bis(trimethoxysilylpropyl)amine, with the elimination of hydrogen chloride as a byproduct [1]. After the initial reaction is complete, the mixture typically contains residual chlorine that must be removed [1]. This is accomplished through the addition of compounds such as diethylenetriamine, which react with the hydrogen chloride to form diethylenetriamine hydrochloride that can be separated from the reaction mixture [1]. Further purification may involve treatment with ammonia gas to remove remaining chlorine impurities, followed by filtration and distillation under reduced pressure to obtain the final product [1]. The conventional synthesis method typically yields bis(trimethoxysilylpropyl)amine with a purity of approximately 98-99%, with chlorine content reduced to very low levels (around 10-20 ppm) [1]. This high-purity product is essential for many of the compound's industrial applications, particularly in adhesion promotion and surface modification [2] [7]. Catalyzed Hydrolytic Condensation TechniquesCatalyzed hydrolytic condensation represents an important approach in the synthesis of bis(trimethoxysilylpropyl)amine, offering enhanced reaction efficiency and control over the final product properties [4] [10]. This methodology involves the use of various catalysts to promote the hydrolysis and subsequent condensation reactions of silane precursors [4]. The hydrolytic condensation process for bis(trimethoxysilylpropyl)amine typically begins with the hydrolysis of the methoxy groups in the presence of water, forming reactive silanol intermediates [4]. These silanol groups then undergo condensation reactions to form siloxane bonds, which can lead to the formation of the desired product or, if not properly controlled, to undesired polymerization [4] [10]. Several catalytic systems have been investigated for the hydrolytic condensation of organosilanes, including:
The mechanism of acid-catalyzed hydrolytic condensation involves the protonation of the alkoxide group, making it a better leaving group and facilitating nucleophilic attack by water [10]. This leads to the formation of silanol groups that subsequently undergo condensation to form siloxane bonds [10]. In contrast, base-catalyzed hydrolytic condensation proceeds through the nucleophilic attack of hydroxide ions on the silicon atom, followed by the elimination of alkoxide groups [10]. Research findings indicate that the pH of the reaction medium significantly influences the kinetics of both hydrolysis and condensation reactions [10] [17]. At lower pH values (acidic conditions), hydrolysis is generally faster than condensation, leading to more complete hydrolysis before significant condensation occurs [10]. Conversely, at higher pH values (basic conditions), condensation becomes more dominant, potentially leading to rapid gelation or precipitation if not properly controlled [10] [17]. The water-to-silane ratio (R) is another critical parameter in hydrolytic condensation reactions [10]. Higher R values typically lead to more complete hydrolysis but may also promote excessive condensation and polymerization [10]. Therefore, careful control of the water content is essential for achieving the desired product characteristics [10] [17]. Temperature also plays a significant role in catalyzed hydrolytic condensation, with higher temperatures generally accelerating both hydrolysis and condensation reactions [10]. However, excessively high temperatures may lead to undesired side reactions or degradation of the product [10]. Solvent-Free and Green Synthesis ApproachesThe development of environmentally friendly synthesis methods for bis(trimethoxysilylpropyl)amine has gained significant attention in recent years, with solvent-free and green chemistry approaches emerging as promising alternatives to conventional synthesis routes [6] [14]. These methods aim to reduce environmental impact while maintaining or improving reaction efficiency and product quality [6]. Solvent-free synthesis techniques eliminate the use of potentially harmful organic solvents, thereby reducing waste generation and environmental pollution [14]. For bis(trimethoxysilylpropyl)amine synthesis, several solvent-free approaches have been investigated, including:
The table below compares key parameters of conventional and green synthesis approaches for bis(trimethoxysilylpropyl)amine:
Catalytic systems have also been developed to enhance the green synthesis of bis(trimethoxysilylpropyl)amine [9] [20]. Organocatalysts such as amidine derivatives have shown promising results in promoting the conversion of trialkoxysilanes under solvent-free conditions [20]. These catalysts can be recovered and reused, further improving the sustainability of the synthesis process [20]. Another green approach involves the use of alternative reaction media such as supercritical carbon dioxide or ionic liquids [6]. These media offer advantages such as easy product separation, catalyst recovery, and reduced environmental impact compared to conventional organic solvents [6] [20]. The development of metal-free organic silane synthesis technology represents another significant advancement in green synthesis approaches [9]. Researchers at the Korea Institute of Science and Technology have developed a method that enables the synthesis of organosilane compounds without the use of transition metal catalysts, operating under mild conditions and eliminating the need for high temperatures and pressures [9]. This approach not only reduces environmental impact but also decreases dependency on expensive and limited metal resources [9]. Large-Scale Industrial Production ProtocolsThe industrial production of bis(trimethoxysilylpropyl)amine requires careful consideration of reaction parameters, equipment design, and process optimization to ensure efficient and economical manufacturing at scale [1] [7]. Large-scale production protocols have been developed to meet the growing demand for this versatile organosilane in various industries [1] [7]. Industrial production of bis(trimethoxysilylpropyl)amine typically follows a batch or semi-continuous process, utilizing specialized equipment designed to handle the challenges of large-scale synthesis [1]. The core reaction remains similar to the conventional synthesis route, involving the condensation of aminopropyltrimethoxysilane with chloropropyltrimethoxysilane, but with modifications to accommodate larger volumes and enhance efficiency [1] [3]. Key components of industrial production protocols include:
The table below outlines typical process parameters for large-scale industrial production of bis(trimethoxysilylpropyl)amine:
Industrial production protocols often incorporate recycling systems to recover and reuse unreacted starting materials, solvents (if used), and catalysts [1] [3]. This not only improves economic efficiency but also reduces waste generation and environmental impact [1] [9]. Recent advancements in industrial production include the development of continuous flow processes for the synthesis of bis(trimethoxysilylpropyl)amine [9] [20]. These processes offer advantages such as improved heat transfer, enhanced mixing, reduced reaction times, and more consistent product quality compared to traditional batch processes [9] [20]. Additionally, continuous flow processes can be more easily scaled up or down to meet changing market demands [9]. The industrial production of bis(trimethoxysilylpropyl)amine must also address challenges related to raw material supply, quality control, and regulatory compliance [7] [15]. Manufacturers typically implement rigorous quality management systems to ensure that the final product meets the required specifications for purity, appearance, and performance characteristics [7] [15]. Physical Description Liquid
UNII
6H96M8992G
GHS Hazard Statements
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard] PictogramsCorrosive;Environmental Hazard Other CAS
82985-35-1
Wikipedia
3-(trimethoxysilyl)-N-(3-(trimethoxysilyl)propyl)propan-1-amine
General Manufacturing Information
Adhesive manufacturing
Paint and coating manufacturing Plastics product manufacturing 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-: ACTIVE PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance. Dates
Modify: 2023-08-15
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